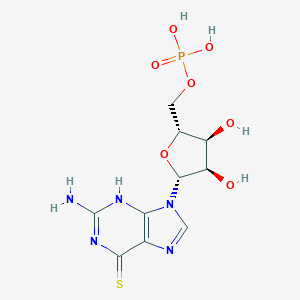

6-Thioguanosine monophosphate

Descripción general

Descripción

El ácido 6-tioguanílico, también conocido como monofosfato de 6-tioguanosina, es un análogo de ácido guanílico que contiene azufre. Es un análogo de nucleótido que juega un papel importante en varios procesos bioquímicos, particularmente en el campo de la química medicinal. Este compuesto es conocido por sus propiedades antineoplásicas e inmunosupresoras, lo que lo convierte en un agente valioso en el tratamiento de ciertos tipos de cáncer y enfermedades autoinmunes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 6-tioguanílico se sintetiza típicamente a partir de 6-mercaptopurina. La conversión involucra la enzima hipoxantina-guanina fosforribosiltransferasa (HGPRT), que cataliza la reacción de 6-mercaptopurina con pirofosfato de fosforribosilo para formar ácido 6-tioinosínico. Este intermedio se convierte luego en ácido 6-tioguanílico .

Métodos de producción industrial: La producción industrial de ácido 6-tioguanílico implica la fermentación de microorganismos que expresan las enzimas necesarias para su biosíntesis. El proceso se optimiza para un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 6-tioguanílico experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son cruciales para su activación metabólica y efectos terapéuticos .

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes como el peróxido de hidrógeno pueden oxidar el ácido 6-tioguanílico a su correspondiente sulfóxido.

Reducción: Los agentes reductores como el ditiotreitol pueden reducir los enlaces disulfuro formados durante la oxidación.

Productos principales formados: Los principales productos formados a partir de estas reacciones incluyen difosfato de tioguanosina y trifosfato de tioguanosina, que son metabolitos activos involucrados en los efectos citotóxicos del compuesto .

Aplicaciones Científicas De Investigación

El ácido 6-tioguanílico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como una sonda para estudiar interacciones de nucleótidos y mecanismos enzimáticos.

Biología: El compuesto se emplea en estudios de síntesis de ADN y ARN, así como en la investigación del metabolismo celular.

Medicina: El ácido 6-tioguanílico es un componente clave en el tratamiento de la leucemia mieloide aguda y otras neoplasias hematológicas.

Mecanismo De Acción

El ácido 6-tioguanílico ejerce sus efectos incorporándose al ADN y ARN, lo que lleva a la interrupción de la síntesis de ácidos nucleicos. Esta incorporación da como resultado la inhibición de la división celular e induce la apoptosis en células que se dividen rápidamente. El compuesto se dirige a la enzima hipoxantina-guanina fosforribosiltransferasa (HGPRT), que es esencial para su activación. Una vez activado, se convierte en difosfato de tioguanosina y trifosfato de tioguanosina, que se incorporan a los ácidos nucleicos .

Compuestos similares:

6-Mercaptopurina: Un precursor del ácido 6-tioguanílico, utilizado en el tratamiento de la leucemia.

Tioguanina: Otro análogo con propiedades antineoplásicas similares.

Azatioprina: Un agente inmunosupresor que se metaboliza a 6-mercaptopurina.

Singularidad: El ácido 6-tioguanílico es único debido a su incorporación específica a los ácidos nucleicos, lo que lleva a una citotoxicidad específica. Su átomo de azufre proporciona propiedades electroquímicas distintas, lo que lo hace valioso en el desarrollo de biosensores .

En conclusión, el ácido 6-tioguanílico es un compuesto versátil con aplicaciones significativas en medicina, investigación e industria. Sus propiedades químicas únicas y su mecanismo de acción lo convierten en una herramienta valiosa en la lucha contra el cáncer y las enfermedades autoinmunes.

Comparación Con Compuestos Similares

6-Mercaptopurine: A precursor to 6-thioguanylic acid, used in the treatment of leukemia.

Thioguanine: Another analog with similar antineoplastic properties.

Azathioprine: An immunosuppressive agent that is metabolized to 6-mercaptopurine.

Uniqueness: 6-Thioguanylic acid is unique due to its specific incorporation into nucleic acids, leading to targeted cytotoxicity. Its sulfur atom provides distinct electrochemical properties, making it valuable in biosensor development .

Actividad Biológica

6-Thioguanosine monophosphate (6sGMP) is a nucleotide analog derived from the thiopurine drug 6-thioguanine (6-TG), which is widely used in the treatment of various malignancies and autoimmune diseases. The biological activity of 6sGMP is primarily attributed to its role as a prodrug that can be converted into its active triphosphate form, 6-thioguanosine triphosphate (6sGTP), which subsequently participates in cellular processes such as DNA and RNA synthesis.

6sGMP undergoes phosphorylation to yield 6sGTP, which can be incorporated into RNA and DNA, leading to cellular effects that include the inhibition of cell proliferation and the induction of apoptosis. The incorporation of 6sGTP into RNA can result in mutations due to mispairing during DNA replication, which is a critical factor in its antitumor activity.

Key Pathways Involved

- Salvage Pathway : The enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT) plays a crucial role in converting 6-TG to 6sGMP. Resistance to thiopurines often correlates with decreased HGPRT activity, impacting the efficacy of 6sGMP.

- DNA Mismatch Repair (MMR) : Following the incorporation of 6sGTP into DNA, MMR mechanisms are activated to repair mispairs, leading to cell cycle arrest and potential apoptosis or autophagy if the damage is irreparable .

Prodrug Development

Recent studies have focused on developing prodrugs of 6sGMP that enhance its bioavailability and efficacy against resistant cancer cell lines. For instance, derivatives such as 4-acetyloxybenzyl- and cycloSaligenyl-derivatized 6sGMP have shown promising antiproliferative effects in resistant cell populations, indicating their potential as effective therapeutic agents .

Table: Efficacy of 6sGMP Prodrugs

| Prodrug Type | EC50 (μM) | Cell Line Tested | Resistance Mechanism |

|---|---|---|---|

| 4-acetyloxybenzyl-6sGMP | 10.5 | K-526 leukemia | Low HGPRT expression |

| CycloSaligenyl-6sGMP | 8.2 | SK-BR-3 breast cancer | Low HGPRT expression |

| Standard 6-TG | 15.0 | HEK293T | High HGPRT expression |

Case Studies

-

Case Study: Resistance Mechanisms

A study demonstrated that in K-526 leukemia cells resistant to conventional thiopurines, treatment with cycloSaligenyl-derivatized 6sGMP resulted in significant cell death compared to untreated controls. This was attributed to the prodrug's effective conversion into bioactive nucleotides within the cells . -

Case Study: Autophagy Induction

Research has shown that treatment with 6-TG leads to BNIP3-mediated autophagy in cancer cells, suggesting a dual mechanism where both apoptosis and autophagy are triggered by the drug's action on DNA integrity . This finding highlights the complexity of cellular responses induced by thiopurines.

Propiedades

IUPAC Name |

[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7PS/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZXYEUJBFHASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15867-02-4 | |

| Record name | NSC408090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.